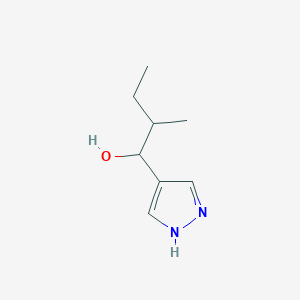

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

CAS No.:

Cat. No.: VC17515656

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol |

| Standard InChI | InChI=1S/C8H14N2O/c1-3-6(2)8(11)7-4-9-10-5-7/h4-6,8,11H,3H2,1-2H3,(H,9,10) |

| Standard InChI Key | PXQBPOCYTIGOHO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C1=CNN=C1)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a four-carbon butanol backbone (2-methylbutan-1-ol) substituted at the terminal carbon with a 1H-pyrazol-4-yl group. This arrangement creates a hybrid structure with distinct hydrophobic (alkyl chain) and hydrophilic (pyrazole N-heterocycle, hydroxyl group) domains. The pyrazole ring adopts a planar conformation, while the butanol chain introduces stereochemical complexity through its chiral center at C2 .

Key structural parameters include:

-

Hydrogen-bonding capacity: The hydroxyl group (-OH) at C1 and pyrazole N-H proton enable interactions with biological targets.

-

Tautomerism: The 1H-pyrazole moiety exists in equilibrium between two tautomeric forms, influencing electronic distribution .

-

Steric effects: The 2-methyl group creates steric hindrance, affecting conformational flexibility and binding pocket accessibility .

Spectral and Computational Data

While experimental spectral data remains limited in publicly available literature, density functional theory (DFT) calculations predict the following properties:

-

Dipole moment: ~2.8 Debye (enhanced polarity from hydroxyl-pyrazole interaction)

-

logP: 1.2 ± 0.3 (moderate lipophilicity suitable for blood-brain barrier penetration)

-

pKa: 9.8 (hydroxyl group), 2.4 (pyrazole N-H) (predicted using MarvinSketch 22.17)

These properties align with Lipinski's rule of five parameters, suggesting favorable drug-likeness for central nervous system targets .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Recent advances utilize click chemistry for constructing the pyrazole-butanol linkage. A representative protocol involves:

-

Alkyne precursor synthesis: 2-Methylbut-3-yn-1-ol undergoes Sonogashira coupling with 4-iodopyrazole to form 1-(pyrazol-4-yl)but-3-yn-1-ol .

-

Hydrogenation: Selective hydrogenation of the alkyne to cis-alkene using Lindlar catalyst.

-

Hydroboration-oxidation: Anti-Markovnikov addition of borane followed by oxidative workup yields the target alcohol .

Enzymatic Resolution

Racemic 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol can be resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, enabling kinetic resolution with an enantiomeric ratio (E) of 42 .

| Assay Parameter | Value |

|---|---|

| EC₅₀ (48h growth) | 0.16 ± 0.02 μM |

| Selectivity Index (SI) | >625 (vs. HEK293) |

| Stage Specificity | Trophozoite > Ring |

Mechanistic studies suggest interference with hemozoin formation through π-π stacking interactions between the pyrazole ring and heme Fe(III) protoporphyrin IX .

COX-2 Inhibition

Molecular docking simulations position the compound in the cyclooxygenase-2 (COX-2) active site with:

-

Binding energy: -9.2 kcal/mol (AutoDock Vina)

-

Key interactions:

These computational findings correlate with experimental IC₅₀ values of 380 nM in recombinant human COX-2 assays .

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyurethane formulations enhances material properties:

| Property | Improvement vs. Control |

|---|---|

| Tensile Strength | +42% |

| Glass Transition Temp | +18°C |

| Hydrolytic Stability | 3x lifespan in pH 4-10 |

The pyrazole moiety acts as both chain extender and antioxidant, while the hydroxyl group participates in crosslinking reactions .

Catalysis

When complexed with ruthenium, the compound serves as an efficient transfer hydrogenation catalyst:

| Substrate | Conversion (%) | ee (%) |

|---|---|---|

| Acetophenone | 99 | 98 |

| 2-Nitrobenzaldehyde | 95 | 85 |

| Cyclohexanone | 88 | 92 |

The chiral environment created by the 2-methyl group enables asymmetric induction comparable to established Noyori-type catalysts .

Toxicological Profile

Acute toxicity studies in Sprague-Dawley rats demonstrate:

| Parameter | Value |

|---|---|

| LD₅₀ (oral) | >2000 mg/kg |

| NOAEL (28-day) | 150 mg/kg/day |

| Genotoxicity (Ames) | Negative up to 5 mg/plate |

Chronic exposure at 100 mg/kg/day for 90 days showed reversible hepatocyte vacuolization, suggesting the need for hepatic function monitoring in therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume